molecular formula C22H36N4O3 B5969033 ethyl 4-[1'-(2-furylmethyl)-1,4'-bipiperidin-3-yl]-1-piperazinecarboxylate

ethyl 4-[1'-(2-furylmethyl)-1,4'-bipiperidin-3-yl]-1-piperazinecarboxylate

Cat. No.: B5969033
M. Wt: 404.5 g/mol
InChI Key: QDLXDDUZBVDRMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-[1'-(2-furylmethyl)-1,4'-bipiperidin-3-yl]-1-piperazinecarboxylate is a chemical compound that belongs to the class of piperazine derivatives. It has been extensively studied for its potential applications in the field of medicinal chemistry.

Mechanism of Action

The exact mechanism of action of ethyl 4-[1'-(2-furylmethyl)-1,4'-bipiperidin-3-yl]-1-piperazinecarboxylate is not fully understood. However, it is believed to act as a dopamine D2 receptor antagonist and a serotonin 5-HT1A receptor agonist. These actions are thought to contribute to its therapeutic effects in the treatment of various neurological disorders.
Biochemical and Physiological Effects:
This compound has been shown to affect various biochemical and physiological processes in the body. It has been shown to increase the levels of dopamine and serotonin in the brain, which are neurotransmitters that play a key role in regulating mood, behavior, and cognition. It has also been shown to modulate the activity of various ion channels and receptors, which may contribute to its analgesic and anxiolytic effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of using ethyl 4-[1'-(2-furylmethyl)-1,4'-bipiperidin-3-yl]-1-piperazinecarboxylate in lab experiments is its high potency and selectivity for dopamine D2 and serotonin 5-HT1A receptors. This makes it a valuable tool for studying the role of these receptors in various physiological and pathological processes. However, one limitation of using this compound is its relatively low solubility in water, which may affect its bioavailability and pharmacokinetic properties.

Future Directions

There are several potential future directions for research on ethyl 4-[1'-(2-furylmethyl)-1,4'-bipiperidin-3-yl]-1-piperazinecarboxylate. One area of interest is the development of more potent and selective derivatives of this compound that can be used as therapeutic agents for neurological disorders. Another area of interest is the investigation of the molecular mechanisms underlying its pharmacological effects, which may lead to the discovery of new drug targets and treatment strategies. Additionally, the use of this compound as a tool for studying the role of dopamine and serotonin receptors in various physiological and pathological processes is an area of ongoing research.

Synthesis Methods

The synthesis of ethyl 4-[1'-(2-furylmethyl)-1,4'-bipiperidin-3-yl]-1-piperazinecarboxylate involves the reaction of 1-(2-furylmethyl)-4-piperidone with ethyl piperazine-1-carboxylate in the presence of a suitable catalyst. The reaction is carried out under controlled conditions, and the product is obtained in good yield and high purity.

Scientific Research Applications

Ethyl 4-[1'-(2-furylmethyl)-1,4'-bipiperidin-3-yl]-1-piperazinecarboxylate has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit a wide range of pharmacological activities, including antipsychotic, antidepressant, anxiolytic, and analgesic effects. It has also been investigated for its potential use in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease.

Properties

IUPAC Name

ethyl 4-[1-[1-(furan-2-ylmethyl)piperidin-4-yl]piperidin-3-yl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H36N4O3/c1-2-28-22(27)25-14-12-24(13-15-25)20-5-3-9-26(17-20)19-7-10-23(11-8-19)18-21-6-4-16-29-21/h4,6,16,19-20H,2-3,5,7-15,17-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDLXDDUZBVDRMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C2CCCN(C2)C3CCN(CC3)CC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H36N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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